4-Methoxy-3-(methoxymethyl)benzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

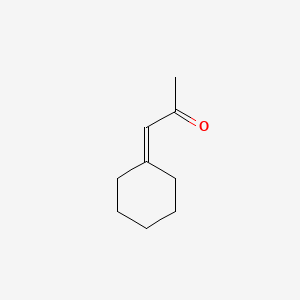

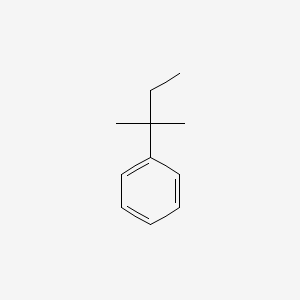

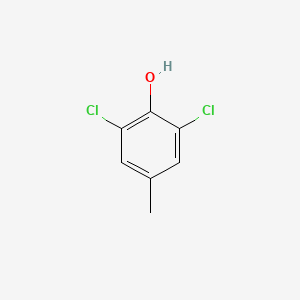

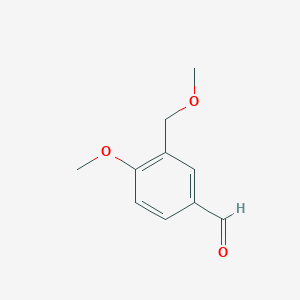

4-Methoxy-3-(methoxymethyl)benzaldehyde is a chemical compound with the molecular formula C10H12O3 and a molecular weight of 180.2 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of 4-Methoxy-3-(methoxymethyl)benzaldehyde consists of a benzene ring substituted with a methoxy group, a methoxymethyl group, and an aldehyde group . The InChI code for this compound is 1S/C10H12O3/c1-12-7-9-5-8(6-11)3-4-10(9)13-2/h3-6H,7H2,1-2H3 .Physical And Chemical Properties Analysis

4-Methoxy-3-(methoxymethyl)benzaldehyde is a solid substance . It has a molecular weight of 180.2 .科学的研究の応用

Growth of Vanillin Crystals

Vanillin, also known as 4-hydroxy 3-methoxy benzaldehyde, has been identified as an excellent candidate for second harmonic generation (SHG) in the ultra-violet and near-infrared wavelength region. Centimeter-sized single crystals of vanillin have been grown from a solution, showing high output intensity for second harmonic conversion compared to other commercially available crystals (Singh et al., 2001).

Synthesis of 1,8-dimethyl-5-methoxytetralin-6-ol

The synthesis of 1,8-dimethyl-5-methoxytetralin-6-ol involves the use of commercially available 3-hydroxy-4-methoxy-benzaldehyde, which is subjected to a series of chemical reactions including hydrogenation, protection, alkylation, cyclisation, and deprotection (Banerjee et al., 2013).

Oxidation Mechanism Study

The oxidation of various methoxy benzaldehydes, including 4-methoxy benzaldehyde, has been studied to understand their reaction mechanism. This research provides insights into the formation of corresponding carboxylic acids and proposes a suitable mechanism based on observed kinetics (Malik et al., 2016).

Regioselective Protection

A study on the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde, closely related to 4-methoxy-3-(methoxymethyl)benzaldehyde, achieved protection with various groups in yields between 67-75% (Plourde & Spaetzel, 2002).

Synthesis and Properties of Bis-aldehyde Monomers

Bis-aldehyde monomers, including variations of 3-methoxy-4-(4′-formyl-phenoxy)benzaldehyde, were synthesized and polymerized to yield poly(azomethine)s. These polymers exhibited electrically conductive properties and were investigated for their structural and physicochemical properties (Hafeez et al., 2019).

Molecular Structure and Spectral Studies

Comparative molecular structure and vibrational spectral studies have been performed on 3-hydroxy-4methoxy-Benzaldehyde and 4-hydroxy-3-Methoxy-Benzaldehyde, providing insights into their structural characteristics and potential applications in various fields (Yadav et al., 2018).

Synthesis and Optical Properties of Quinolates

4-Methyl(methoxy or chloro)benzaldehyde was used to synthesize substituted 2-styryl-8-quinolinol, which was then chelated to prepare aluminum and zinc complexes. These complexes exhibited enhanced thermal stability and solubility in organic solvents, emitting blue-green light with significant photoluminescence (Barberis & Mikroyannidis, 2006).

Safety and Hazards

特性

IUPAC Name |

4-methoxy-3-(methoxymethyl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-12-7-9-5-8(6-11)3-4-10(9)13-2/h3-6H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSPSDHKFVVPEOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=CC(=C1)C=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351736 |

Source

|

| Record name | 4-methoxy-3-(methoxymethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76646-41-8 |

Source

|

| Record name | 4-methoxy-3-(methoxymethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What are the key structural features of 4-Methoxy-3-(methoxymethyl)benzaldehyde?

A1: 4-Methoxy-3-(methoxymethyl)benzaldehyde is an organic compound characterized by a benzene ring with three substituents:

Q2: What types of intermolecular interactions are observed in the crystal structure of 4-Methoxy-3-(methoxymethyl)benzaldehyde?

A2: The crystal structure analysis reveals that the only intermolecular interactions present are very weak C-H⋯π interactions []. This suggests that the molecules pack relatively loosely in the solid state, primarily influenced by van der Waals forces.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。